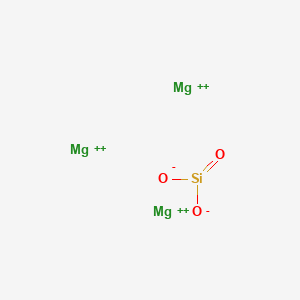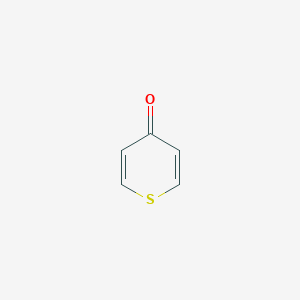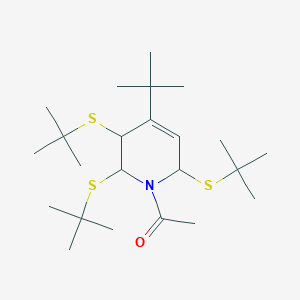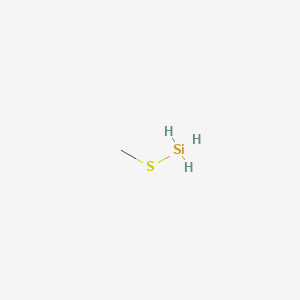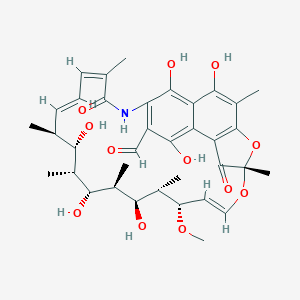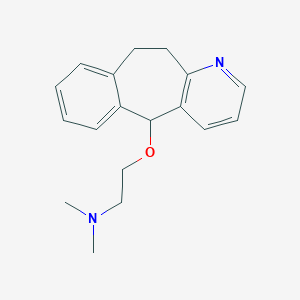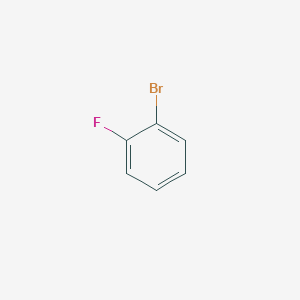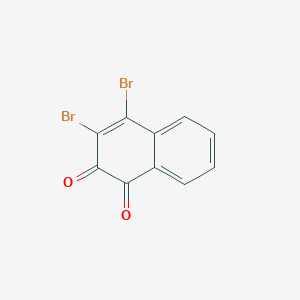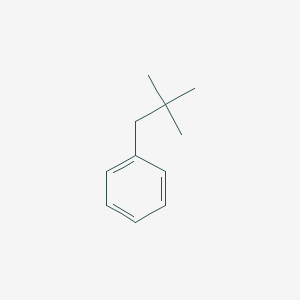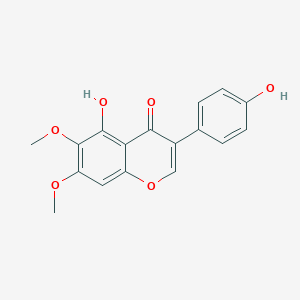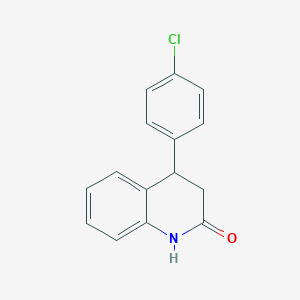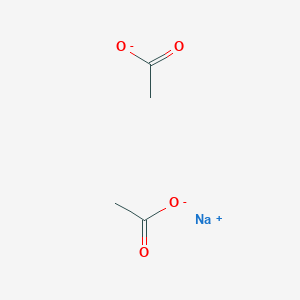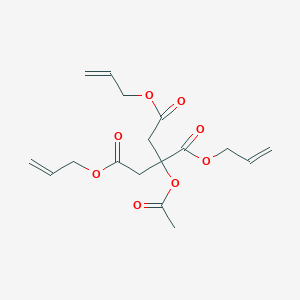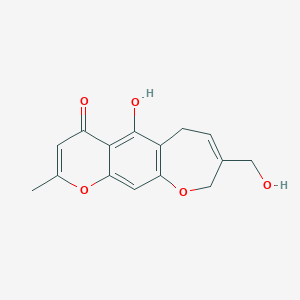
Pteroxylinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pteroxylinol is a naturally occurring compound that has gained attention in scientific research due to its potential therapeutic applications. It is a flavonoid that is found in various plants, including the bark of the tree Pterocarpus marsupium. Pteroxylinol has been shown to possess antioxidant, anti-inflammatory, and antidiabetic properties, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Cyclooxygenase 1 (COX-1) Genetic Variation and Drug Response : A study by Halushka, Walker, and Halushka (2003) in "Clinical Pharmacology & Therapeutics" examined the functional variation in the gene COX-1, related to disease and responses to xenobiotics, which could provide insights into drug interactions and genetic responses relevant to compounds like Pteroxylinol (Halushka, Walker, & Halushka, 2003).
Phosphatidylinositol Phosphate Kinases and Diseases : Research by Takasuga and Sasaki (2013) in "Journal of Biochemistry" discussed the roles of phosphatidylinositol phosphate kinases in controlling endolysosomal systems and their impact on various mammalian tissues. This could be relevant to understanding the biochemical pathways Pteroxylinol might influence (Takasuga & Sasaki, 2013).
Post-Translational Modifications (PTMs) and Protein Diversity : A study by Kasteren et al. (2007) in "Nature" explored chemical tagging approaches for attaching multiple modifications to proteins. Understanding PTMs is crucial for comprehending how compounds like Pteroxylinol might affect protein function (Kasteren et al., 2007).
Antitrypanosomal Activity of Plant Extracts : Obi et al. (2019) in "Journal of Ethnopharmacology" evaluated the antitrypanosomal activity of plant extracts, which might offer a comparative perspective on the potential biological activities of Pteroxylinol (Obi et al., 2019).
Biomedical Applications of Platinum Nanoparticles : Jeyaraj et al. (2019) in "Nanomaterials" reviewed the synthesis, characterization, and biomedical applications of platinum nanoparticles. This research could provide a framework for understanding the potential biomedical applications of Pteroxylinol (Jeyaraj et al., 2019).
Propriétés
Numéro CAS |
17981-91-8 |
|---|---|
Nom du produit |
Pteroxylinol |
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
5-hydroxy-8-(hydroxymethyl)-2-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O5/c1-8-4-11(17)14-13(20-8)5-12-10(15(14)18)3-2-9(6-16)7-19-12/h2,4-5,16,18H,3,6-7H2,1H3 |
Clé InChI |
MTYPSGQGXPXUOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=CC3)CO)O |
SMILES canonique |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=CC3)CO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



